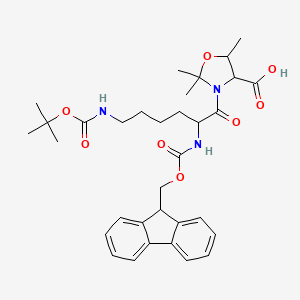
Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH is a synthetic peptide derivative that incorporates fluorenylmethyloxycarbonyl (Fmoc) as a protecting group for the amino terminus, tert-butyloxycarbonyl (Boc) as a protecting group for the lysine side chain, and a pseudoproline (Psi) dipeptide motif. This compound is used in peptide synthesis to enhance the solubility and stability of peptides during the synthesis process.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with the attachment of the first amino acid to a solid resin. The Fmoc group is removed using piperidine, and subsequent amino acids are added sequentially. The Boc group is used to protect the lysine side chain during the synthesis. The pseudoproline motif is introduced to improve the solubility and folding properties of the peptide .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of green solvents and optimized reaction conditions can reduce environmental impact .
化学反应分析
Types of Reactions
Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine and the Boc group using acidic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptide fragments.
Oxidation and Reduction: Potential oxidation of the thiol groups in cysteine residues if present.
Common Reagents and Conditions
Piperidine: Used for Fmoc deprotection.
Trifluoroacetic Acid (TFA): Used for Boc deprotection.
Coupling Reagents: Such as HBTU, HATU, or DIC for peptide bond formation.
Major Products Formed
The primary product formed from these reactions is the desired peptide sequence with high purity. Side products may include truncated peptides or peptides with incomplete deprotection.
科学研究应用
Chemistry
Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH is widely used in peptide synthesis to improve the solubility and stability of peptides. It facilitates the synthesis of complex peptides and proteins by preventing aggregation and promoting proper folding .
Biology
In biological research, this compound is used to synthesize peptides for studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. It is also used in the development of peptide-based drugs and vaccines .
Medicine
This compound is used in the synthesis of therapeutic peptides and proteins. These peptides can be used as drugs for treating various diseases, including cancer, diabetes, and infectious diseases .
Industry
In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the development of diagnostic tools and biosensors .
作用机制
The mechanism of action of Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH is primarily related to its role in peptide synthesis. The Fmoc and Boc groups protect the amino and side chain groups, respectively, during the synthesis process. The pseudoproline motif enhances the solubility and folding properties of the peptide, facilitating efficient synthesis and proper folding .
相似化合物的比较
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar protecting groups but lacks the pseudoproline motif.
Fmoc-Thr(Psi(Me,Me)pro)-OH: Contains the pseudoproline motif but lacks the lysine residue.
Boc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH: Uses Boc protection for both the amino terminus and lysine side chain.
Uniqueness
Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH is unique due to the combination of Fmoc and Boc protecting groups along with the pseudoproline motif. This combination enhances the solubility, stability, and folding properties of peptides, making it a valuable tool in peptide synthesis .
属性
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N3O8/c1-20-27(29(38)39)36(33(5,6)43-20)28(37)26(17-11-12-18-34-30(40)44-32(2,3)4)35-31(41)42-19-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,20,25-27H,11-12,17-19H2,1-6H3,(H,34,40)(H,35,41)(H,38,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHDJVRHKPYPNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
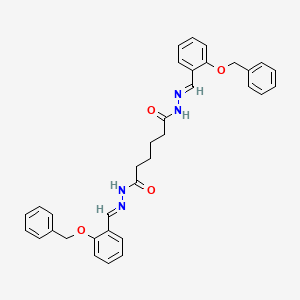
![[(1S,2R,3S,6S,9S,10R,14R,17S,18R,19S)-12-ethyl-19-hydroxy-17-methoxy-14-methyl-4-oxo-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-9-yl] benzoate;hydrochloride](/img/structure/B12051311.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12051316.png)
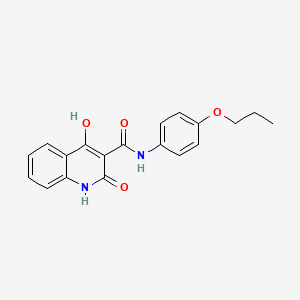

![6-Amino-3-ethyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12051322.png)
![2-[(methylamino)methyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12051332.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12051340.png)
![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12051344.png)
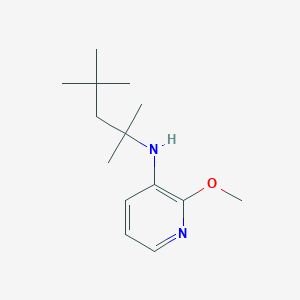
![3-(2-bromophenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12051361.png)

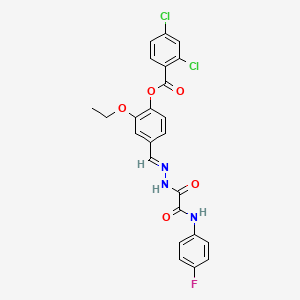
![3-[(4-Aminophenyl)amino]propanamide](/img/structure/B12051394.png)
